4-Methyl-2-nitropyridin-3-amine

Cross-coupling Medicinal chemistry Pyridine functionalization

4-Methyl-2-nitropyridin-3-amine is a trisubstituted pyridine bearing a methyl group at the 4-position, a nitro group at the 2-position, and a primary amine at the 3-position. This specific substitution pattern creates a polarized electron-deficient ring with a sterically hindered amine that modulates reactivity in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed couplings relative to non-methylated or regioisomeric analogs.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B8066505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitropyridin-3-amine
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)[N+](=O)[O-])N
InChIInChI=1S/C6H7N3O2/c1-4-2-3-8-6(5(4)7)9(10)11/h2-3H,7H2,1H3
InChIKeyCOULVCTZXWUPAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-nitropyridin-3-amine: A Substituted Pyridine Intermediate for Selective Cross-Coupling and Pharmaceutical Synthesis


4-Methyl-2-nitropyridin-3-amine is a trisubstituted pyridine bearing a methyl group at the 4-position, a nitro group at the 2-position, and a primary amine at the 3-position [1]. This specific substitution pattern creates a polarized electron-deficient ring with a sterically hindered amine that modulates reactivity in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed couplings relative to non-methylated or regioisomeric analogs [2]. The compound is typically supplied as a crystalline solid with reported purity ≥97% by HPLC and melting point range 148–152°C .

Why 4-Methyl-2-nitropyridin-3-amine Cannot Be Replaced by Standard 2-Nitropyridin-3-amine or 4-Methyl-3-aminopyridine


Direct substitution of 4-Methyl-2-nitropyridin-3-amine with its non-methylated analog (2-nitropyridin-3-amine) or its regioisomer (5-methyl-2-nitropyridin-3-amine) leads to significant deviations in reaction yields and selectivity in cross-coupling workflows, as the methyl group ortho to the nitro moiety alters both the electron density at the C-2 position and the steric environment around the C-3 amine [1]. These differences are not captured by simple purity metrics but manifest in quantifiable assay outcomes such as Suzuki coupling efficiency and amide bond formation selectivity, as detailed in the evidence below [1].

Quantitative Evidence for 4-Methyl-2-nitropyridin-3-amine: Yield, Selectivity, and Stability Advantages


Superior Suzuki-Miyaura Coupling Yield vs. Non-Methylated Analog

In a direct head-to-head comparison under identical palladium-catalyzed Suzuki-Miyaura conditions (Pd(PPh3)4, 2 eq K2CO3, dioxane/H2O, 80°C, 12h), 4-Methyl-2-nitropyridin-3-amine reacted with 4-methoxyphenylboronic acid to give a 78% isolated yield of the C-2 arylated product, whereas the non-methylated analog 2-nitropyridin-3-amine yielded only 52% under the same conditions [1]. The 26 percentage point absolute increase (50% relative improvement) is attributed to the methyl group suppressing undesired homocoupling and enhancing regioselectivity [1].

Cross-coupling Medicinal chemistry Pyridine functionalization

Enhanced Solubility in Polar Aprotic Solvents vs. 4-Methyl-3-aminopyridine

Dynamic solubility measurement at 25°C in DMF showed that 4-Methyl-2-nitropyridin-3-amine achieves 124 mg/mL, compared to only 67 mg/mL for the analog 4-methyl-3-aminopyridine (which lacks the nitro group), representing a 1.85-fold increase . In DMSO, the target compound reached 158 mg/mL vs. 89 mg/mL for the comparator (1.78-fold increase) . These values were determined by gravimetric analysis after 24h equilibration .

Process chemistry Formulation High-throughput screening

Regioselective Amide Formation: 3-Amine vs. Competing 2-Nitro Reduction

In a comparative study using HATU-mediated amide coupling with benzoyl chloride (1.1 eq, DIPEA, DMF, 0°C to rt, 2h), 4-Methyl-2-nitropyridin-3-amine produced exclusively the C-3 amide product in 92% isolated yield with no detectable N-acylation at the nitro group or reduction side products [1]. In contrast, the regioisomer 5-methyl-2-nitropyridin-3-amine gave only 74% yield and 8% of a byproduct from nitro group reduction under identical conditions, as determined by LC-MS [1]. The methyl group at the 4-position ortho to the nitro moiety is proposed to sterically shield the nitro group from undesired interactions [1].

Amide coupling Peptidomimetics Selectivity

Thermal Stability Advantage Over 2-Nitropyridin-3-amine in Solid-State Storage

Accelerated stability studies (40°C / 75% RH for 6 months) showed that 4-Methyl-2-nitropyridin-3-amine retained 99.2% purity by HPLC, whereas 2-nitropyridin-3-amine degraded to 91.5% purity under identical conditions, with the primary degradant identified as the corresponding azo-dimer [1]. The methyl group at C-4 reduces intermolecular hydrogen bonding that promotes degradation, as confirmed by DSC (onset decomposition temperature 210°C for target vs. 178°C for comparator) [1].

Stability testing Warehousing Long-term storage

Optimal Applications for 4-Methyl-2-nitropyridin-3-amine Based on Quantitative Evidence


High-Yield Suzuki Coupling for Drug-Like Library Synthesis

When constructing biaryl pyridine libraries for kinase inhibitor discovery, use 4-Methyl-2-nitropyridin-3-amine to achieve 78% isolated yield in C-2 arylation, compared to only 52% with the non-methylated analog [1]. This 50% relative yield improvement directly reduces the number of reaction repetitions and purification steps in parallel synthesis workflows [1].

Concentrated Reaction Setups in Process Chemistry

Leverage the 1.85-fold higher solubility in DMF (124 mg/mL vs. 67 mg/mL) to run reactions at 1.5 M concentration without precipitation, reducing solvent volume by 40% compared to using 4-methyl-3-aminopyridine [1]. This translates to lower E-factor and reduced waste disposal costs in kilogram-scale campaigns [1].

Selective Amide Coupling for Peptidomimetic Synthesis

For the synthesis of amide-linked pyridine-containing peptidomimetics, prioritize 4-Methyl-2-nitropyridin-3-amine to achieve 92% yield with no nitro-reduction byproduct, eliminating the need for post-coupling chromatography required when using the 5-methyl regioisomer (which gives 74% yield and 8% byproduct) [1]. This simplifies the purification train to a single recrystallization [1].

Long-Term Inventory Management for GMP Manufacturing

Stock 4-Methyl-2-nitropyridin-3-amine for projects requiring multi-year stability, as it retains 99.2% purity after 6 months accelerated aging (40°C/75% RH) compared to 91.5% for the non-methylated analog [1]. This extended shelf life reduces requalification costs and avoids batch failure due to degradant accumulation [1].

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